
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a chlorinated prop-2-enyl group attached to an indene structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and 2-chloroprop-2-enylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its effects on biological systems, including its potential as a ligand for receptors or enzymes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrobromide
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydroiodide
Uniqueness
The uniqueness of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological or chemical behavior, making it a subject of interest for further research and development.
Eigenschaften
Molekularformel |
C12H15Cl2N |
|---|---|
Molekulargewicht |
244.16 g/mol |
IUPAC-Name |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14ClN.ClH/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12;/h2-5,12,14H,1,6-8H2;1H/t12-;/m1./s1 |
InChI-Schlüssel |
APYVGOFVJYSIRP-UTONKHPSSA-N |
Isomerische SMILES |
C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl.Cl |
Kanonische SMILES |
C=C(CNC1CCC2=CC=CC=C12)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


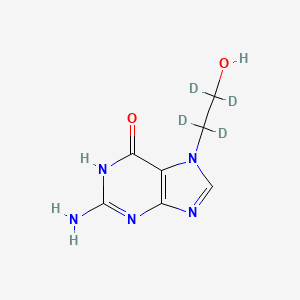
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
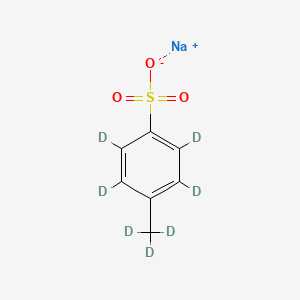
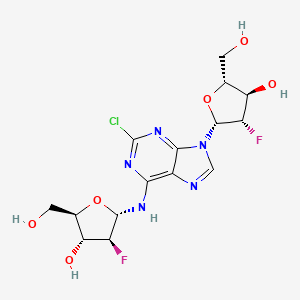
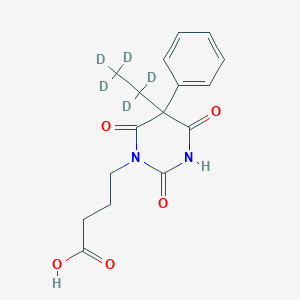
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
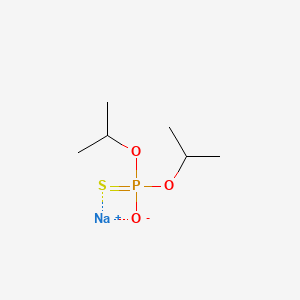

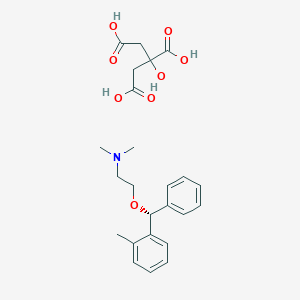
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)
![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)

![{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)
